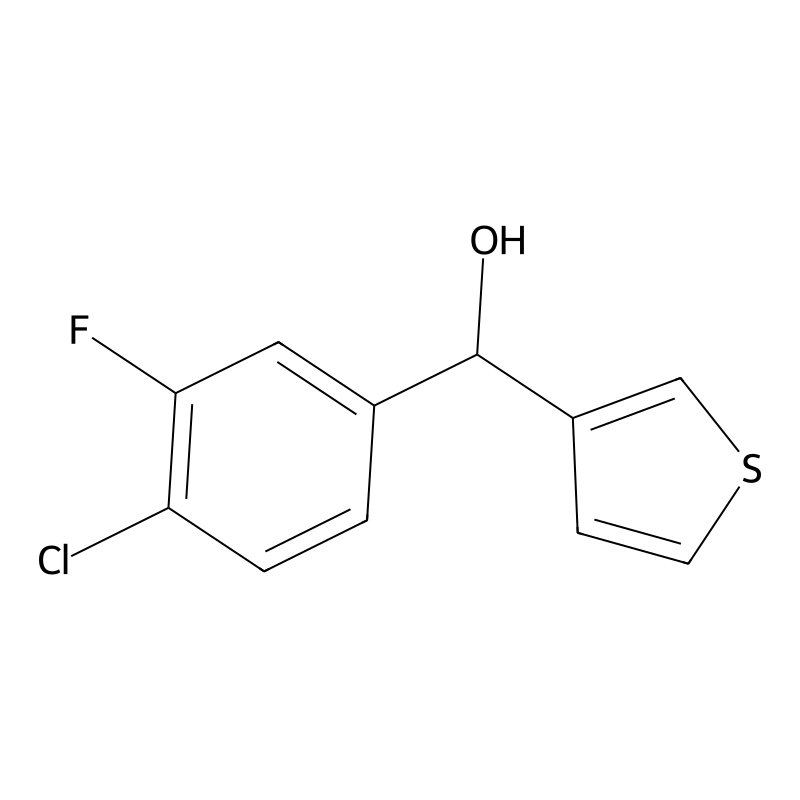

4-Chloro-3-fluorophenyl-(3-thienyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-3-fluorophenyl-(3-thienyl)methanol is an organic compound characterized by a phenolic structure with both chlorine and fluorine substituents, as well as a thienyl group. The molecular formula is C11H10ClFOS, and it features a hydroxymethyl group attached to the phenyl ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

- Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or ketones.

- Reduction: The compound can be reduced to yield alcohols or alkanes.

- Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other functional groups, allowing for the introduction of diverse chemical functionalities.

The biological activity of 4-Chloro-3-fluorophenyl-(3-thienyl)methanol has been investigated for various pharmacological properties. Preliminary studies suggest potential antimicrobial and anti-inflammatory activities. The presence of halogen substituents may enhance its binding affinity to biological targets, making it a candidate for further pharmacological evaluation .

The synthesis of 4-Chloro-3-fluorophenyl-(3-thienyl)methanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 5-methyl-2-thiophenemethanol. This reaction is usually conducted in the presence of bases such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production

On an industrial scale, continuous flow synthesis methods may be employed to improve yield and efficiency. This approach allows for better control over reaction conditions and reduces production costs by utilizing automated reactors.

4-Chloro-3-fluorophenyl-(3-thienyl)methanol has potential applications in:

- Pharmaceuticals: As a lead compound in drug development due to its biological activity.

- Material Science: In the development of new materials with specific electronic or optical properties.

- Chemical Intermediates: For the synthesis of more complex organic molecules in chemical manufacturing .

Interaction studies have focused on the compound's ability to bind with various biological macromolecules, such as enzymes and receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects. The presence of halogen atoms contributes to the compound's unique binding properties, enhancing its potential efficacy against specific targets .

Several compounds share structural similarities with 4-Chloro-3-fluorophenyl-(3-thienyl)methanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-fluorophenyl-(5-methyl-2-thienyl)methanol | Contains both chloro and fluoro groups | Different thienyl substitution |

| 3-Chloro-5-fluorophenyl-(2-thienyl)methanol | Similar halogen substitutions | Variation in thienyl position |

| 4-Fluorophenol | Lacks thienyl group | Simpler phenolic structure |

| 2-Methyl-5-(trifluoromethyl)benzaldehyde | Contains trifluoromethyl group | More complex fluorinated structure |

Uniqueness

The unique combination of both chlorine and fluorine on the phenyl ring, along with the thienyl and hydroxymethyl groups, distinguishes 4-Chloro-3-fluorophenyl-(3-thienyl)methanol from its analogs. This structural arrangement influences its reactivity and biological activity, making it a subject of interest in research and development .